REACTION_SMILES
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[CH3:15][Si:16]([CH3:17])([CH3:18])[C:19]#[N:20].[CH3:23][C:24](=[O:25])[OH:26].[NH2:1][c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1.[NH4+:21].[O:8]=[C:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1.[OH-:22]>>[NH:1]([c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1)[C:9]1([C:19]#[N:20])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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N#CC1(Nc2cccnc2)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |